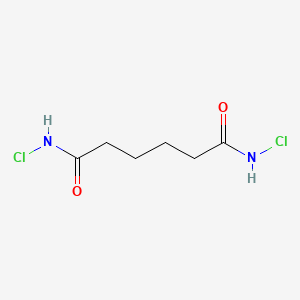

N~1~,N~6~-Dichlorohexanediamide

Description

N¹,N⁶-Dichlorohexanediamide belongs to the class of N,N'-disubstituted hexanediamides, characterized by a six-carbon diamine backbone with amide linkages at both termini. These compounds are typically synthesized via nucleophilic substitution or coupling reactions, with applications ranging from materials science to bioactive molecule development .

Properties

CAS No. |

61382-97-6 |

|---|---|

Molecular Formula |

C6H10Cl2N2O2 |

Molecular Weight |

213.06 g/mol |

IUPAC Name |

N,N'-dichlorohexanediamide |

InChI |

InChI=1S/C6H10Cl2N2O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4H2,(H,9,11)(H,10,12) |

InChI Key |

HKQRKPLIKMHFGP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)NCl)CC(=O)NCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-Dichlorohexanediamide typically involves the chlorination of hexanediamide. One common method is the reaction of hexanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at a temperature range of 0-5°C to prevent decomposition .

Industrial Production Methods

Industrial production of N1,N~6~-Dichlorohexanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~6~-Dichlorohexanediamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to hexanediamine under hydrogenation conditions.

Oxidation Reactions: It can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH~2~) or thiourea (NH~2~CSNH~2~) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) are employed.

Major Products

Substitution: Produces various substituted hexanediamides.

Reduction: Yields hexanediamine.

Oxidation: Forms hexanediamide oxides or other oxidized derivatives.

Scientific Research Applications

N~1~,N~6~-Dichlorohexanediamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential role in modifying biological molecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~6~-Dichlorohexanediamide involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with other molecules. This property makes it useful in various chemical syntheses and modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N¹,N⁶-Dichlorohexanediamide analogues, focusing on substituent effects, molecular properties, and synthesis strategies.

Structural and Substituent Variations

Key analogues include:

N¹,N⁶-bis[4-(dimethylamino)phenyl]hexanediamide (CAS 109845-20-7): Substituted with electron-donating dimethylamino groups, increasing basicity and solubility in polar solvents .

N¹,N⁶-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hexanediamide (C₂₆H₃₂N₂O₆): Incorporates benzodioxinyl moieties, which may confer steric hindrance and influence conformational stability .

Physicochemical Properties

Functional Implications

- Electron-withdrawing groups (e.g., Cl, NO₂): Increase thermal stability and resistance to hydrolysis, making such compounds suitable for high-performance polymers or corrosion inhibitors .

- Electron-donating groups (e.g., NMe₂): Improve solubility in aqueous media, relevant for drug delivery systems or catalytic intermediates .

- Benzodioxinyl substituents : May enhance photostability or serve as fluorophores in optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.